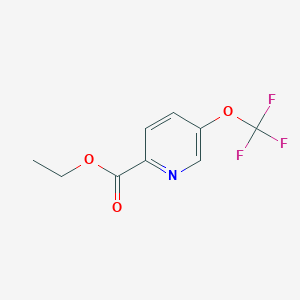
Ethyl 5-(trifluoromethoxy)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(trifluoromethoxy)picolinate is a chemical compound with the molecular formula C9H8F3NO3 It is characterized by the presence of a trifluoromethoxy group attached to a picolinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-hydroxypicolinic acid with trifluoromethanesulfonic anhydride in the presence of a base, followed by esterification with ethanol to yield the desired product .
Industrial Production Methods: Industrial production of ethyl 5-(trifluoromethoxy)picolinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(trifluoromethoxy)picolinate can undergo various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The picolinate ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution reagents are commonly employed.
Major Products Formed:
Oxidation: Formation of trifluoromethoxy oxides.
Reduction: Formation of ethyl 5-(trifluoromethoxy)picolinyl alcohol.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Ethyl 5-(trifluoromethoxy)picolinate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in enzyme inhibition assays.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, especially in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of ethyl 5-(trifluoromethoxy)picolinate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to hydrophobic pockets in proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 5-(trifluoromethoxy)picolinate can be compared with other similar compounds, such as:
Ethyl 5-(trifluoromethyl)picolinate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
5-(Trifluoromethoxy)picolinic acid: The parent acid form of the compound.
Uniqueness: The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, which are not observed in its analogs with different substituents .
Properties
Molecular Formula |
C9H8F3NO3 |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
ethyl 5-(trifluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO3/c1-2-15-8(14)7-4-3-6(5-13-7)16-9(10,11)12/h3-5H,2H2,1H3 |
InChI Key |
YLVIKQRKRHVAIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


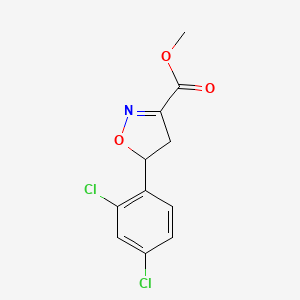
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
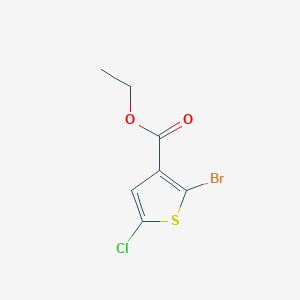
![azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate](/img/structure/B13117007.png)
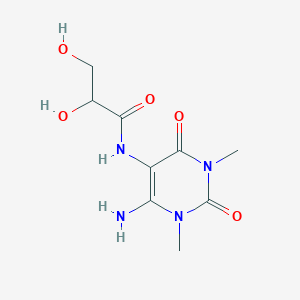
![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)

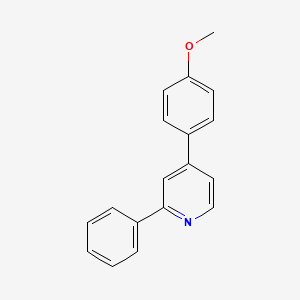

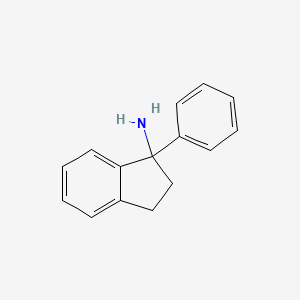

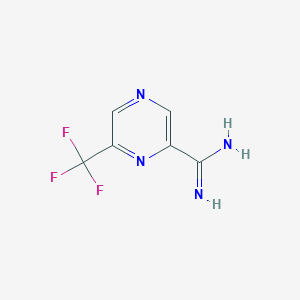
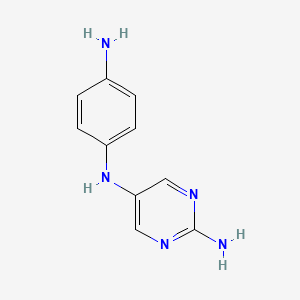
![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
